2-(2-METHYLPROPYL)PENT-4-ENOIC ACID
Description
Significance of Branched Unsaturated Carboxylic Acids in Organic Synthesis and Chemical Biology
Branched unsaturated carboxylic acids are a pivotal class of molecules with wide-ranging importance. In organic synthesis, their unique structural features, including a carboxylic acid group, a carbon-carbon double bond, and branched alkyl chains, make them versatile building blocks. The double bond allows for a variety of chemical transformations, such as additions and polymerizations, enabling the construction of complex molecular architectures. chemimpex.comaocs.org For instance, the geometry of the double bond in α,β-unsaturated carboxylic acids is crucial in determining their chemical properties and biological activities. researchgate.net These compounds are used as intermediates in the synthesis of specialty chemicals, polymers, agrochemicals, and pharmaceuticals. chemimpex.com
In the realm of chemical biology, branched-chain fatty acids (BCFAs) are recognized for their diverse roles. rsc.org They are integral components of bacterial cell membranes, influencing membrane fluidity, and are found in various organisms, including mammals. nih.govoup.comnih.gov The metabolism of some methyl-branched fatty acids occurs in peroxisomes. nih.gov Research has uncovered that BCFAs possess a range of beneficial bioactivities, including anti-inflammatory and lipid-lowering effects, and they play a role in regulating metabolic processes. acs.org Furthermore, the study of how these molecules interact with biological systems, such as their metabolism and potential toxicity, is an active area of research. nih.gov
Overview of Research Trajectories for 2-(2-METHYLPROPYL)PENT-4-ENOIC ACID
Direct research on this compound is limited. However, the study of related compounds provides a framework for its potential research applications. Investigations into its isomers and analogs are focused on several key areas:
Asymmetric Synthesis: Developing methods to produce specific enantiomers of chiral branched unsaturated carboxylic acids is a significant research focus, as different enantiomers can have distinct biological activities. smolecule.com
Biological Activity: Exploring the antimicrobial, anti-inflammatory, and anticancer properties of this class of compounds is an ongoing endeavor. ontosight.aiontosight.ai
Metabolism and Toxicology: Understanding the metabolic pathways and potential toxicity of related compounds, such as the metabolites of valproic acid, is crucial for drug development and safety assessment. nih.govcaymanchem.com
Materials Science: The use of these acids as monomers for the synthesis of specialized polymers is an area of interest. ontosight.ai
Structural Isomerism and Related Compounds in Academic Investigations
The study of structural isomers and analogs of this compound has yielded significant research findings. These related molecules offer a window into the structure-activity relationships of branched unsaturated carboxylic acids.
Enantiomeric Considerations: Focus on (2R)-2-Methylpent-4-enoic Acid
(2R)-2-Methylpent-4-enoic acid, a chiral isomer, is a valuable building block in asymmetric synthesis. smolecule.comontosight.ai Its specific three-dimensional structure is crucial for its application in creating other chiral molecules with defined biological functions. smolecule.com A notable application is its use as a reagent in the synthesis of Sacubitril, a medication used for heart failure, where it helps to establish a key chiral center in the drug's structure. smolecule.comwikipedia.org Research is also exploring its potential in asymmetric catalysis and the development of novel biomaterials. smolecule.com
Positional Isomers and Their Research Relevance (e.g., 2-Methyl-2-pentenoic Acid, 4-Methyl-2-pentenoic Acid)
Positional isomers, where the methyl group or the double bond are in different locations, have been more extensively studied.
2-Methyl-2-pentenoic acid is an unsaturated carboxylic acid that serves as a versatile intermediate in the synthesis of various organic compounds, including specialty chemicals, agrochemicals, and pharmaceuticals. chemimpex.com It is also used in the production of polymers and as a building block for flavoring agents and fragrances. chemimpex.comontosight.ai Research has indicated potential antimicrobial, anti-inflammatory, and anticancer properties for this compound and its derivatives. ontosight.aiontosight.ai
4-Methyl-2-pentenoic acid is utilized in chemical synthesis and as a flavoring agent in foods and cosmetics. fishersci.no It has been reported to be found in black tea and is used in the development of photosensitive resins. chemdad.com
Structural Analogs with Modified Alkyl Chains or Functional Groups (e.g., 2-Propylpent-4-enoic Acid)
Structural analogs, such as those with different alkyl chains, provide further insights into the biological effects of this class of compounds.
2-Propylpent-4-enoic acid , also known as 4-ene VPA, is a significant metabolite of the anticonvulsant drug valproic acid. caymanchem.com Its formation and subsequent metabolism are of great interest due to its association with hepatotoxicity. nih.gov Research has shown that it can undergo β-oxidation to form reactive metabolites that may lead to liver damage. caymanchem.com It has also been identified as a neuroteratogen in animal studies. caymanchem.comlipidmaps.org The study of its thiol-conjugated metabolites provides a deeper understanding of the toxicological pathways associated with valproic acid. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-8(9(10)11)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSVZJJFFBGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59726-46-4 | |
| Record name | 2-(2-methylpropyl)pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Methylpropyl Pent 4 Enoic Acid and Its Derivatives
Established Synthetic Routes for Enantiomerically Enriched 2-Methylpent-4-enoic Acid
A prominent strategy for the synthesis of enantiomerically enriched α-branched carboxylic acids, such as 2-methylpent-4-enoic acid, involves the use of chiral auxiliaries. These temporary stereodirecting groups allow for a high degree of control over the stereochemical outcome of a reaction. wikipedia.org Among the most successful and widely used are the oxazolidinone auxiliaries, developed by David A. Evans. wikipedia.orgacs.org
Chiral Auxiliary-Mediated Strategies (e.g., Oxazolidinone Derivatives)
The use of oxazolidinone auxiliaries provides a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. nih.gov The general approach involves attaching the chiral auxiliary to an achiral carboxylic acid derivative, performing a diastereoselective alkylation, and then cleaving the auxiliary to yield the desired enantiomerically enriched acid. nih.govacs.org
The initial step in this synthetic sequence is the acylation of the chiral oxazolidinone auxiliary. For the synthesis of 2-methylpent-4-enoic acid, an appropriate starting material is a propionyl derivative. The 4-substituted oxazolidinone, for instance, 4-benzyl-2-oxazolidinone, can be acylated with propionic anhydride. acs.orgacs.org This reaction is typically carried out under mild conditions, often employing a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the acyl transfer. acs.orgacs.org
Following acylation, the next crucial step is the diastereoselective alkylation of the N-acyl oxazolidinone. This is achieved by deprotonation at the α-carbon with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂), at low temperatures (e.g., -78 °C) to form a rigid chelated enolate. acs.orgacs.org This enolate then reacts with an electrophile. In the synthesis of 2-methylpent-4-enoic acid, an allylic donor like allyl iodide is used as the electrophile. acs.orgacs.org The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to a highly selective alkylation on the less hindered face of the enolate. wikipedia.orgacs.org This process can achieve high levels of diastereoselectivity, often with ratios exceeding 98:2. acs.orgacs.org
The final step of the sequence is the removal of the chiral auxiliary to yield the target carboxylic acid. This is typically accomplished through hydrolytic cleavage. nih.gov A common method involves treating the alkylated N-acyl oxazolidinone with a mixture of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.orgacs.orgnih.gov This process cleaves the amide bond, liberating the enantiomerically enriched 2-methyl-4-pentenoic acid and recovering the chiral auxiliary, which can often be reused. wikipedia.orgnih.gov
| Step | Description | Key Reagents | Outcome |
| 1. Acylation | Attachment of the propionyl group to the oxazolidinone chiral auxiliary. | Propionic anhydride, DMAP | N-propionyl oxazolidinone |
| 2. Enolate Addition | Diastereoselective alkylation with an allyl group. | NaN(TMS)₂, Allyl iodide | Alkylated N-acyl oxazolidinone |
| 3. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the final acid. | LiOH, H₂O₂ | Enantiomerically enriched 2-methyl-4-pentenoic acid |
Approaches to Structurally Related Branched Unsaturated Carboxylic Acids
The synthesis of other branched unsaturated carboxylic acids often employs different strategies that may not require chiral auxiliaries, particularly when the target molecule is not chiral or when a racemic mixture is acceptable.
Condensation and Oxidation Sequences (e.g., from Propanal to (E)-2-Methyl-2-pentenoic Acid)
A straightforward method for synthesizing certain α,β-unsaturated carboxylic acids involves a two-step process starting from simple aldehydes. For example, (E)-2-methyl-2-pentenoic acid can be prepared from propanal. researchgate.net
The first step is a self-condensation of propanal to form the intermediate 2-methyl-2-pentenal. researchgate.netgoogle.com This aldol-type condensation is typically base-catalyzed. The subsequent step involves the oxidation of the resulting aldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be used, with sodium chlorite (B76162) (NaClO₂) being an efficient and cost-effective option. researchgate.net This sequence provides a direct route to the (E)-isomer of 2-methyl-2-pentenoic acid. researchgate.net
| Starting Material | Intermediate | Final Product | Key Reaction Types |
| Propanal | 2-Methyl-2-pentenal | (E)-2-Methyl-2-pentenoic acid | Aldol Condensation, Oxidation |
Phosphonate-Mediated Olefination Reactions for Substituted Pentenoic Acid Esters
Phosphonate-mediated olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are a cornerstone in the synthesis of substituted pentenoic acid esters, which are precursors or analogues of 2-(2-methylpropyl)pent-4-enoic acid. This methodology involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high E-selectivity. The synthesis of the required phosphonate esters can be achieved through various means, including the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net
The HWE reaction offers a significant advantage over the classical Wittig reaction by allowing for the facile separation of the phosphate (B84403) byproduct and often providing greater stereocontrol. For the synthesis of substituted pentenoic acid esters, a common strategy involves reacting an appropriate aldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). researchgate.net The choice of phosphonate reagent, base, and reaction conditions can be tailored to influence the stereochemical outcome of the newly formed double bond.
Recent advancements have focused on milder and more efficient conditions. For example, Lewis acid mediation can facilitate the Michaelis-Arbuzov reaction at room temperature for the preparation of phosphonate esters. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and vinyl or benzyl (B1604629) halides have expanded the scope of accessible phosphonate precursors for olefination. organic-chemistry.org
| Reaction | Key Reagents | Typical Stereoselectivity | Key Advantages |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Stabilized phosphonate ylide, Aldehyde/Ketone | High (E)-selectivity | Water-soluble phosphate byproduct, tunable reactivity |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Variable, depends on ylide stability | Broad substrate scope |
Asymmetric Claisen Rearrangements in the Synthesis of Related Amino Acid Derivatives
The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement, is a powerful tool for carbon-carbon bond formation and can be adapted for the asymmetric synthesis of γ,δ-unsaturated amino acids, which are structurally related to derivatives of this compound. acs.org In this context, an allyl vinyl ether intermediate rearranges to form a new stereocenter. The asymmetric variant of this reaction utilizes chiral auxiliaries or catalysts to control the facial selectivity of the rearrangement, thereby yielding enantiomerically enriched products. acs.orgresearchgate.net
One approach involves the use of α-acyloxy-α-alkenylsilanes, which can undergo a Claisen rearrangement to produce novel vinylsilane-containing α-substituted α-amino acids. acs.org Another strategy employs the asymmetric ester enolate Claisen rearrangement, which has proven effective for synthesizing sterically demanding amino acids. acs.org The stereochemical outcome is dictated by the geometry of the enolate and the conformation of the transition state, which can be influenced by chiral reagents. acs.org The aza-Claisen rearrangement, involving the rearrangement of N-allyl enamines, has also been developed as an asymmetric method to produce δ-chiral β-diketones after hydrolysis, demonstrating excellent retention of enantiopurity. organic-chemistry.org
Sharpless Dihydroxylation in Post-Synthetic Modification
The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction can be applied in the post-synthetic modification of this compound or its ester derivatives to introduce two adjacent hydroxyl groups across the terminal double bond with high stereocontrol. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgnih.gov
The choice of the chiral ligand—either a dihydroquinidine (B8771983) (DHQD) derivative or a dihydroquinine (DHQ) derivative—determines which face of the alkene is hydroxylated, leading to one of two possible enantiomers of the diol product. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure. organic-chemistry.orgnih.gov The reaction mechanism is understood to proceed through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the catalyst. wikipedia.org This method is integral in the total synthesis of many natural products where chiral vicinal diols are key intermediates. nih.gov
| Reagent Mix | Chiral Ligand Class | Typical Stereochemical Outcome |
|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | Hydroxylation from the α-face |
| AD-mix-β | (DHQD)₂PHAL | Hydroxylation from the β-face |
Stereoselective Synthesis of Advanced Intermediates and Analogues
Diastereoselective and Enantioselective Transformations
The synthesis of advanced intermediates and analogues of this compound often requires precise control over multiple stereocenters. Diastereoselective and enantioselective transformations are employed to achieve this, using chiral catalysts, auxiliaries, or reagents to influence the formation of specific stereoisomers. nih.gov These methods are critical for producing compounds with defined three-dimensional structures, which is often essential for their intended biological or material properties.
Catalytic strategies are paramount for achieving high levels of stereocontrol in an efficient manner. Phenanthroline, a rigid and planar organic compound, has emerged as an effective nucleophilic catalyst in stereoselective glycosylation reactions, and its principles can be extended to other asymmetric transformations. nih.govnsf.gov When used as a catalyst, phenanthroline can promote highly diastereoselective reactions under mild conditions. nih.gov
In the context of glycosylations, phenanthroline-based catalysts have been shown to control the stereoselective formation of 1,2-cis glycosidic bonds. nih.govnsf.gov The mechanism often involves the formation of a phenanthrolinium ion intermediate. The stereochemical outcome can be governed by Curtin-Hammett principles, where the product is formed from the most reactive intermediate, even if it is not the most stable. acs.org This catalyst-controlled approach provides predictable access to challenging stereochemical motifs and has been applied to the synthesis of complex oligosaccharides. nih.gov The ability of the phenanthroline framework to create a defined chiral environment around the reactive center is key to its success in enforcing high stereoselectivity. nsf.govnih.gov
The stereoselective synthesis of highly substituted olefins, which can be features of advanced analogues, can be achieved through halogen-induced 1,2-silyl migrations. This method allows for the creation of tetrasubstituted alkenes with defined geometry. nih.gov The process typically involves the electrophilic activation of an alkyne bearing a silyl (B83357) group with a halogen source, such as an N-halosuccinimide. nih.gov This activation induces a stereoselective anti-migration of the silyl group, leading to the formation of an α-silyl-β-haloenone intermediate. nih.gov The geometry of this enone is highly controlled, and it can be subsequently converted into all-carbon tetrasubstituted alkenes while preserving the olefin geometry. nih.gov This strategy provides a powerful route to complex olefin structures with a high degree of stereocontrol.
Derivatization Strategies for this compound
The presence of two distinct functional groups, a carboxylic acid and a terminal alkene, in this compound allows for a wide range of derivatization strategies. These modifications can be used to synthesize more complex molecules, alter the compound's physicochemical properties, or prepare it for further synthetic transformations.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions.
Esterification is commonly achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive it to completion, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk For sterically hindered carboxylic acids, such as the α-substituted this compound, more reactive acylating agents or alternative catalytic systems may be required to achieve high yields. acs.org
Amidation reactions typically require the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester, prior to reaction with the amine.
| Transformation | Reagents and Conditions | Description |
| Esterification | R'-OH, H₂SO₄ (catalyst), heat | Fischer esterification; an equilibrium process. masterorganicchemistry.com |
| R'-OH, DCC, DMAP | Steglich esterification; suitable for sterically hindered alcohols. | |
| SOCl₂, then R'-OH | Conversion to acyl chloride followed by reaction with alcohol. | |
| Amidation | R'R''NH, DCC/HOBt or EDC/HOBt | Carbodiimide-mediated coupling; forms a stable amide bond. |
| 1. (COCl)₂, cat. DMF; 2. R'R''NH | Formation of acyl chloride followed by reaction with amine. | |
| R'R''NH, BOP reagent | Peptide coupling reagent for efficient amide bond formation. |
Functional Group Interconversions at the Alkene Moiety
The terminal alkene in this compound provides a versatile handle for a variety of functional group interconversions. These reactions can introduce new stereocenters and functionalities into the molecule.
Dihydroxylation of the alkene leads to the formation of a vicinal diol. This transformation can be achieved with stereochemical control. Syn-dihydroxylation is typically accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols. nih.gov Anti-dihydroxylation can be achieved via a two-step process involving epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. libretexts.orglibretexts.org
Epoxidation involves the conversion of the double bond into a three-membered cyclic ether (an epoxide). This is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups.
| Transformation | Reagents and Conditions | Stereochemical Outcome | Product |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ | Syn addition | Vicinal Diol |
| Cold, dilute KMnO₄, NaOH | Syn addition | Vicinal Diol | |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Anti addition | Vicinal Diol |
| Epoxidation | m-CPBA, CH₂Cl₂ | Stereospecific | Epoxide |
| Oxidative Cleavage | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | - | Aldehyde and Formaldehyde |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov, Syn addition | Primary Alcohol |
Protection and Deprotection Strategies in Multistep Syntheses
In the context of a multistep synthesis involving a molecule like this compound, it is often necessary to temporarily mask one of the functional groups to prevent it from reacting under a given set of conditions. wikipedia.org This is achieved through the use of protecting groups. An ideal protecting group can be introduced and removed in high yield under mild conditions and is stable to the reaction conditions applied to other parts of the molecule. oup.com
The concept of orthogonal protection is crucial, allowing for the selective deprotection of one functional group in the presence of others. nih.gov For a molecule with both a carboxylic acid and an alkene, the carboxylic acid is more commonly protected.
Common protecting groups for the carboxylic acid moiety include various esters. libretexts.org The choice of ester depends on the desired stability and the conditions that can be tolerated for its removal. oup.com
Methyl or Ethyl Esters : These are stable to a wide range of conditions but typically require harsh acidic or basic hydrolysis for removal. libretexts.org
tert-Butyl Esters : These are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid). libretexts.org
Benzyl Esters : These are stable to both acidic and basic conditions and can be removed by catalytic hydrogenolysis, which is a very mild method. libretexts.org
Silyl Esters : These are generally labile and are removed by treatment with fluoride (B91410) ions or acid. libretexts.org
The alkene functionality is generally less reactive than the carboxylic acid and often does not require protection. However, if a reaction is to be performed that is incompatible with the double bond (e.g., certain strong oxidations or reductions), it could be temporarily protected, for example, by bromination followed by debromination with zinc.
| Protecting Group (for COOH) | Introduction | Deprotection Conditions | Stability |
| Methyl/Ethyl Ester | MeOH or EtOH, H⁺ catalyst | Strong acid or base (e.g., LiOH, H₂SO₄) | Stable to mild acid/base, hydrogenolysis |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ or tBuOH, DCC | Mild acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, nucleophiles |
| Benzyl (Bn) Ester | Benzyl alcohol, H⁺ or Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, mild reducing agents |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid | Labile; sensitive to acid and base |
Reactivity and Reaction Mechanisms of 2 2 Methylpropyl Pent 4 Enoic Acid
Electrophilic and Nucleophilic Additions to the Alkene Moiety
The reactivity of 2-(2-methylpropyl)pent-4-enoic acid is characterized by the interplay of its two functional groups: the terminal alkene and the carboxylic acid. The carbon-carbon double bond serves as a region of high electron density, making it susceptible to attack by electrophiles.
Electrophilic addition reactions to the alkene moiety in this compound are a key feature of its chemical behavior. libretexts.org The double bond acts as a nucleophile, donating its pi electrons to an electrophilic species. libretexts.org This initial attack typically results in the formation of a carbocation intermediate, which is then quenched by a nucleophile. pressbooks.pub Common electrophilic additions include hydrohalogenation, hydration, and halogenation.
Regioselectivity and Stereoselectivity in Addition Reactions
The regioselectivity of electrophilic additions to the terminal alkene of this compound is governed by Markovnikov's rule. masterorganicchemistry.comlibretexts.org This rule predicts that in the addition of a protic acid (HX), the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X) will add to the more substituted carbon. masterorganicchemistry.com In the case of this compound, this means the hydrogen will add to C-5 and the electrophile to C-4, proceeding through the more stable secondary carbocation at C-4. pressbooks.pub
| Reaction | Reagent | Regioselectivity | Stereoselectivity | Product(s) |
| Hydrohalogenation | HBr | Markovnikov | Mixture of syn and anti | 4-Bromo-2-(2-methylpropyl)pentanoic acid |
| Halogenation | Br₂ | N/A | Anti-addition | (4R,5S)- and (4S,5R)-4,5-Dibromo-2-(2-methylpropyl)pentanoic acid |
| Hydration (acid-catalyzed) | H₂O, H₂SO₄ | Markovnikov | Mixture of syn and anti | 4-Hydroxy-2-(2-methylpropyl)pentanoic acid |
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification and activation for coupling reactions.
Ester Formation and Hydrolysis
Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Due to the steric hindrance provided by the isobutyl group at the α-position, this reaction might proceed at a slower rate compared to unhindered carboxylic acids. orgsyn.org
Alternatively, for more hindered systems, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed for esterification under milder conditions. orgsyn.org
The reverse reaction, ester hydrolysis, can be carried out under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is also an equilibrium process. chemguide.co.uklibretexts.org Basic hydrolysis, or saponification, is an irreversible reaction that uses a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt and the alcohol. chemguide.co.uklibretexts.org Subsequent acidification of the carboxylate salt regenerates the carboxylic acid. chemguide.co.uk
| Reaction | Reagents | Key Features |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Equilibrium reaction, may be slow due to steric hindrance. masterorganicchemistry.comorgsyn.org |
| DCC/DMAP Esterification | Alcohol, DCC, DMAP (cat.) | Milder conditions, suitable for hindered acids. orgsyn.org |
| Acidic Hydrolysis | H₂O, H⁺ (cat.) | Reversible, equilibrium process. chemguide.co.uklibretexts.org |
| Basic Hydrolysis (Saponification) | NaOH, H₂O then H₃O⁺ | Irreversible, forms carboxylate salt intermediate. chemguide.co.uklibretexts.org |
Carboxylic Acid Activation for Coupling Reactions
The carboxylic acid group of this compound can be activated to facilitate the formation of amide, ester, or other acyl derivatives. This activation is necessary because the carboxylate form is generally unreactive towards nucleophiles. libretexts.org Common activating agents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form more reactive activated esters and minimize side reactions. libretexts.orgnih.gov
Another class of activating agents are carbonyldiimidazole (CDI) derivatives, which react with the carboxylic acid to form a highly reactive acylimidazolide intermediate. google.com These methods are widely used in peptide synthesis and can be applied to form amide bonds with various amines. google.com Palladium-catalyzed cross-coupling reactions of free carboxylic acids have also been developed, offering an alternative route for forming new carbon-carbon bonds. researchgate.netnih.gov
Intramolecular Cyclization Pathways
The presence of both a carboxylic acid and a terminal alkene in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of lactones (cyclic esters). Under certain conditions, the carboxylic acid can act as an internal nucleophile, attacking the double bond.
One potential pathway is halolactonization, where in the presence of a halogen source (like iodine or bromine) and a base, an intramolecular electrophilic cyclization can occur. The reaction is initiated by the formation of a halonium ion from the alkene, which is then trapped by the carboxylate group. This process is often highly stereoselective. For instance, the bromolactonization of similar unsaturated acids has been shown to proceed with high efficiency.
Another possibility is acid-catalyzed lactonization, where protonation of the double bond generates a carbocation that can be captured by the carboxylic acid. This would likely lead to the formation of a five-membered γ-lactone or a six-membered δ-lactone, with the regioselectivity depending on the relative stability of the resulting rings and any carbocation rearrangements.
Oxidative Transformations
The alkene moiety of this compound is susceptible to various oxidative transformations.
Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. The epoxide of a similar compound, (E)-pent-2-enoic acid, has been prepared and studied. fiu.edu
Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the double bond. Ozonolysis with a reductive workup (e.g., using dimethyl sulfide) would yield 2-(2-methylpropyl)-4-oxobutanoic acid. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of 2-(2-methylpropyl)succinic acid.
Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis of the epoxide. Sharpless asymmetric dihydroxylation could potentially be used to achieve enantioselective synthesis of diols from this prochiral alkene. google.com
Rearrangement Reactions Involving the Molecular Framework
Rearrangement reactions can alter the carbon skeleton of a molecule, often proceeding through cationic intermediates. msu.edu For this compound, such rearrangements could theoretically be initiated by the protonation of the terminal double bond in the presence of a strong acid.
This protonation would generate a secondary carbocation at carbon 4. This carbocation could then undergo a 1,2-hydride shift or a more complex Wagner-Meerwein type rearrangement involving an alkyl group shift to form a more stable carbocation. msu.edu For instance, a hydride shift from carbon 3 to carbon 4 would also result in a secondary carbocation, offering no energetic advantage. However, if a carbocation were formed at carbon 2, a rearrangement of the adjacent isobutyl group could potentially occur.
Another class of rearrangements is linked to oxidation reactions. The Baeyer-Villiger oxidation transforms a ketone into an ester through the action of a peroxy acid. wiley-vch.de While this compound itself is not a ketone, a derivative, such as 5-hydroxy-2-(2-methylpropyl)pentan-2-one (which could be synthesized from the parent acid), could undergo such a rearrangement. The migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de
Furthermore, certain synthetic protocols involving related structures utilize rearrangement reactions, such as the Claisen rearrangement, to establish specific stereochemistry, although this requires the formation of a specific precursor like an allyl ester. google.comgoogle.com Direct rearrangement of the this compound framework without prior functionalization is less common under standard conditions but remains a theoretical possibility under forcing cationic conditions.
Computational Chemistry and Spectroscopic Analysis in Research on 2 2 Methylpropyl Pent 4 Enoic Acid
Spectroscopic Characterization Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structural features of 2-(2-methylpropyl)pent-4-enoic acid. The compound's molecular formula is C9H16O2, corresponding to a monoisotopic mass of 156.11504 Daltons. uni.lu In techniques like electrospray ionization (ESI-MS), the molecule can be observed as various adducts. Computational predictions provide expected mass-to-charge ratios (m/z) for these species, which are crucial for identification in complex samples. uni.lu
Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile derivatives of this acid, such as its methyl or ethyl esters. prepchem.comrjptonline.org In a typical GC-MS analysis, the compound would first be separated from a mixture on a gas chromatography column before entering the mass spectrometer. Upon ionization, usually by electron impact (EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum serves as a molecular fingerprint. Although a specific spectrum for this compound is not widely published, fragmentation patterns can be predicted based on its structure and data from related molecules like pentanoic acid esters. nist.gov Common fragmentation pathways would include the loss of the isobutyl group (C4H9), the carboxylic group (COOH), and various cleavages along the pentenoyl chain, providing definitive structural confirmation.
| Adduct Type | Formula | Predicted m/z |
|---|---|---|
| [M-H]⁻ | C₉H₁₅O₂⁻ | 155.10776 |
| [M+H]⁺ | C₉H₁₇O₂⁺ | 157.12232 |
| [M+Na]⁺ | C₉H₁₆NaO₂⁺ | 179.10426 |
| [M+K]⁺ | C₉H₁₆KO₂⁺ | 195.07820 |
| [M+NH₄]⁺ | C₉H₂₀NO₂⁺ | 174.14886 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound. These methods probe the characteristic vibrational frequencies of the molecule's covalent bonds. researchgate.net
IR spectroscopy is particularly sensitive to polar functional groups. For this compound, the most prominent features in its IR spectrum would be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration. docbrown.info Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and a medium-intensity C=C stretching vibration from the allyl group around 1640 cm⁻¹. nih.gov
Raman spectroscopy complements IR by being more sensitive to non-polar, symmetric bonds. google.com Therefore, the C=C stretching vibration of the pentenyl group would likely produce a strong signal in the Raman spectrum. nih.gov The symmetric C-H stretching and bending modes of the isobutyl group would also be clearly visible. By using both IR and Raman spectroscopy, a comprehensive vibrational profile of the molecule can be obtained, confirming the presence of its key structural motifs. chemicalbook.com
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Broad | Weak |
| C-H (sp³ and sp²) | Stretch | 2850-3100 | Medium-Strong | Strong |
| C=O (Carbonyl) | Stretch | 1700-1725 | Strong | Medium |
| C=C (Alkene) | Stretch | ~1640 | Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. dp.tech
For instance, the crystal structure of (E)-pent-2-enoic acid, a similar α,β-unsaturated carboxylic acid, reveals that the molecules form centrosymmetric dimers in the solid state. researchgate.net This dimerization is driven by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a highly characteristic structural feature for most simple carboxylic acids. It is therefore highly probable that this compound would adopt a similar dimeric structure in its crystalline form, stabilized by the same type of hydrogen bonding network. researchgate.net Studies on other molecules containing isobutyl or methylpropyl groups confirm the typical bond lengths and angles expected for this substituent. researchgate.netresearchgate.net
Molecular Modeling and Dynamics Studies
Substrate-Catalyst Interactions in Stereoselective Synthesis
Molecular modeling and computational chemistry are invaluable tools for understanding and predicting the outcomes of stereoselective syntheses, which are critical for producing a single enantiomer of a chiral molecule like this compound. The synthesis of this compound with a specific stereochemistry at the C2 position requires a chiral catalyst or auxiliary that can effectively differentiate between the two faces of a prochiral precursor. wikipedia.org
Computational studies, particularly those employing Density Functional Theory (DFT), can model the transition states of a reaction. For example, in catalytic enantioselective reactions, modeling can reveal the precise non-covalent interactions between the substrate and the chiral catalyst that are responsible for stereoselectivity. acs.org Research on other stereoselective reactions has shown that favorable intermolecular hydrogen bonds and stabilizing electrostatic interactions between the catalyst and the substrate lower the energy of the transition state for the formation of one enantiomer over the other. acs.orgresearchgate.net By modeling the docking of a precursor to this compound within the active site of a chiral catalyst, researchers can predict which enantiomer will be the major product, thereby guiding the rational design of more efficient synthetic methods. umich.edu
Hydrogen Bonding Networks and Their Influence on Reactivity
Hydrogen bonding networks play a profound role in the chemical behavior of this compound, influencing its physical properties, solid-state structure, and chemical reactivity. researchgate.net As a carboxylic acid, the molecule is both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). nih.gov
In the solid state and in non-polar solvents, this dual capability leads to the formation of stable hydrogen-bonded dimers, as discussed in the context of X-ray crystallography. researchgate.net This dimerization can affect reactivity by altering the accessibility and electrophilicity of the carbonyl carbon.
Furthermore, hydrogen bonding to external species like solvents or catalysts is crucial for its reactivity. researchgate.net For instance, studies on related reactions have shown that hydrogen-bond-donating solvents can activate a substrate by forming hydrogen bonds, thereby increasing its reactivity in subsequent steps. rsc.org In catalyzed reactions, the formation of a specific hydrogen bonding network between the carboxylic acid group and the catalyst is often the key factor that orients the substrate correctly and stabilizes the reaction's transition state, ultimately controlling the reaction rate and stereochemical outcome. acs.org Computational molecular dynamics simulations can be used to explore the stability and dynamics of these hydrogen bonding networks and their direct influence on reaction pathways.
Biosynthetic and Metabolic Pathways Involving 2 2 Methylpropyl Pent 4 Enoic Acid
Role as a Precursor in Natural Product Biosynthesis
Branched-chain fatty acids are crucial starter units for the biosynthesis of numerous complex natural products, particularly polyketides. The enzymatic machinery responsible for this synthesis often exhibits a degree of flexibility, allowing for the incorporation of non-native precursors, which leads to the generation of novel chemical entities.
The avermectins are a series of potent anthelmintic and insecticidal macrolides produced by the soil bacterium Streptomyces avermitilis. Their biosynthesis is a well-studied example of polyketide synthesis that relies on branched-chain fatty acid precursors. The natural avermectins incorporate starter units derived from isobutyryl-CoA or S-(+)-2-methylbutyryl-CoA, which are themselves products of the catabolism of valine, leucine, and isoleucine. mdpi.com
The key enzyme in this process is a branched-chain α-keto acid dehydrogenase (BCDH), which converts branched-chain α-keto acids into their corresponding acyl-CoA esters. mdpi.comresearchgate.net These esters then prime the polyketide synthase for the assembly of the avermectin (B7782182) backbone.
Research on mutant strains of S. avermitilis that lack a functional BCDH enzyme has been particularly revealing. These mutants are unable to produce the natural avermectins unless they are supplied with exogenous branched-chain fatty acids. mdpi.comresearchgate.net This technique, known as "precursor-directed biosynthesis," has demonstrated that the avermectin-producing polyketide synthase has a broad substrate specificity. It can accept a wide range of alternative fatty acids, leading to the formation of novel avermectins with modified C-25 substituents. researchgate.netnih.gov
While direct experimental evidence for the incorporation of 2-(2-methylpropyl)pent-4-enoic acid is not prominently documented, the established promiscuity of the fatty acid synthase in S. avermitilis suggests its potential as a precursor for generating novel avermectin derivatives. nih.govlipidmaps.org The process would involve the activation of the acid to its coenzyme A thioester, followed by its acceptance by the polyketide synthase to initiate the assembly of a new avermectin analogue. The ability to utilize compounds like 2-methyl-4-pentenoic acid supports this possibility. lipidmaps.orgnih.gov
Table 1: Precursors in Avermectin Biosynthesis
| Precursor Type | Natural/Analogue | Specific Examples | Role in Biosynthesis |
| Natural Branched-Chain Amino Acids | Natural | Valine, Leucine, Isoleucine | Catabolized to provide starter units. mdpi.com |
| Natural Acyl-CoA Starter Units | Natural | Isobutyryl-CoA, S-(+)-2-Methylbutyryl-CoA | Prime the polyketide synthase for natural avermectin synthesis. nih.gov |
| Exogenous Fatty Acid Analogues | Analogue | Cyclohexanecarboxylic acid, 2-methyl-4-pentenoic acid | Incorporated by mutant strains to produce novel avermectins. nih.govlipidmaps.org |
Enzymatic Transformations of Related Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids is a fundamental process in many organisms. The pathways involved, particularly β-oxidation, are responsible for their degradation and energy production. Studying analogues of this compound provides a model for its potential enzymatic transformations.
A well-studied analogue is 2-propyl-4-pentenoic acid (commonly known as 4-ene-VPA), a significant metabolite of the anticonvulsant drug valproic acid (VPA). lipidmaps.orgcaymanchem.com Like VPA itself, 4-ene-VPA is a branched-chain fatty acid and is subject to mitochondrial metabolism. researchgate.netnih.gov Its biotransformation is of considerable interest as it can lead to the formation of chemically reactive and potentially toxic intermediates. nih.govoup.com
The metabolism of 4-ene-VPA can proceed via two main oxidative pathways: cytochrome P450-mediated oxidation and the mitochondrial β-oxidation spiral. nih.govoup.com The β-oxidation of 4-ene-VPA is particularly significant. The process is initiated by its activation to 4-ene-VPA-CoA. Subsequent steps in the β-oxidation pathway lead to the formation of a highly reactive metabolite, (E)-2-propyl-2,4-pentadienoic acid, often in its coenzyme A ester form ((E)-2,4-diene-VPA-CoA). nih.govpharmgkb.org
This diene metabolite is an electrophile and can react with nucleophiles such as glutathione (B108866) (GSH), leading to the depletion of mitochondrial GSH pools. pharmgkb.orgnih.gov The formation of this reactive intermediate is considered a key step in the mechanism of VPA-associated hepatotoxicity. nih.govnih.gov Studies have shown that blocking the β-oxidation of 4-ene-VPA, for example through α-fluorination of the molecule, can avert the formation of these toxic metabolites. nih.gov
The enzymatic steps involved in the β-oxidation of 4-ene-VPA highlight the complex processing of unsaturated branched-chain fatty acids within the mitochondria. nih.govpharmgkb.org
Table 2: Key Metabolites in the β-Oxidation of 2-propyl-4-pentenoic acid (4-ene-VPA)
| Metabolite | Formation Pathway | Significance |
| 4-ene-VPA-CoA | Activation of 4-ene-VPA in mitochondria | Entry point into the β-oxidation spiral. pharmgkb.org |
| (E)-2-propyl-2,4-pentadienoic acid ((E)-2,4-diene-VPA) | β-oxidation of 4-ene-VPA-CoA | A reactive, electrophilic intermediate. nih.govoup.com |
| 5-(Glutathion-S-yl)3-ene VPA | Conjugation of (E)-2,4-diene-VPA with GSH | Biomarker of reactive metabolite formation. nih.gov |
| 5-(N-acetylcystein-S-yl)3-ene VPA | Further metabolism of the GSH conjugate | Urinary metabolite indicating in vivo generation of the reactive diene. nih.gov |
Presence and Biotransformation in Biological Systems
The detection and identification of fatty acids in biological samples are essential for understanding metabolic phenotypes in health and disease. Metabolomics studies provide comprehensive profiles of small molecules, including a diverse array of fatty acids.
Comprehensive metabolomic analyses of human samples have identified a vast number of compounds, including various branched-chain fatty acids. However, a review of available scientific literature and metabolomics databases does not show that this compound has been specifically identified as a metabolite in human biological fluids such as saliva.
Conversely, the structurally similar but smaller compound, 2-methyl-4-pentenoic acid, has been reported in human metabolome studies. It is listed in the Human Metabolome Database (HMDB) as being detected, although not quantified, in human saliva. This indicates that short, branched-chain unsaturated fatty acids are present in human biological systems, although their origins—whether from diet, gut microbiota, or endogenous metabolism—are not always fully elucidated. The presence of these types of compounds underscores the chemical diversity of the human metabolome.
Applications of 2 2 Methylpropyl Pent 4 Enoic Acid in Advanced Organic Synthesis
Chiral Building Block in Complex Molecule Synthesis
The presence of a stereogenic center at the α-position to the carboxylic acid makes 2-(2-methylpropyl)pent-4-enoic acid a significant chiral synthon. The controlled introduction of this chiral fragment is crucial in the synthesis of complex molecules where specific stereochemistry is paramount for biological activity.
Asymmetric Construction of Pharmaceuticals (e.g., Sacubitril)
A prominent example of the application of a closely related analogue, (2R)-2-methylpent-4-enoic acid, is in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure. wikipedia.org The chiral integrity of this building block is essential for the efficacy of the final drug molecule. Various synthetic strategies have been developed to introduce this key chiral center, often involving the use of chiral auxiliaries to direct the stereoselective alkylation of a simpler precursor. wikipedia.org
Table 1: Key Intermediates in the Synthesis of Sacubitril
| Intermediate Name | Role in Synthesis | Reference |
| (2R)-2-Methylpent-4-enoic acid | Chiral building block for introducing a key stereocenter. | wikipedia.org |
| (S)-Epichlorohydrin | Chiral pool starting material in some synthetic routes. | cam.ac.uk |
| N-Boc aminoalcohol | Intermediate formed after several steps from the initial chiral pool material. | cam.ac.uk |
Scaffold for Macrocyclic Compound Development
The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkene, makes it an attractive scaffold for the synthesis of macrocyclic compounds. Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a powerful and widely used reaction for the synthesis of macrocycles. The terminal alkene of this compound can participate in RCM reactions with another tethered alkene to form a macrocyclic ring. This strategy allows for the construction of a wide range of macrocyclic structures with varying ring sizes and functionalities.
While direct examples of RCM using this compound itself in the literature are not abundant, the principle is well-established with similar unsaturated carboxylic acids. For instance, the synthesis of macrocyclic lactones can be achieved by first esterifying the carboxylic acid with a long-chain alcohol containing a terminal alkene, followed by an RCM reaction to close the ring. The resulting macrocyclic lactone can then be further functionalized. The use of Grubbs' catalysts is common in such transformations, offering high efficiency and functional group tolerance. cam.ac.uk
Table 2: General Strategy for Macrocyclization using an Unsaturated Carboxylic Acid
| Step | Description | Key Reagents/Catalysts |
| 1. Esterification | The carboxylic acid is coupled with an alcohol containing a terminal alkene. | DCC, DMAP or other coupling agents. |
| 2. Ring-Closing Metathesis | The resulting diene undergoes RCM to form the macrocycle. | Grubbs' catalyst (e.g., Grubbs' 2nd generation). |
| 3. Further Modification | The macrocycle can be further modified, for example, by hydrogenation of the double bond. | H₂, Pd/C. |
Precursor for Specialty Chemicals and Intermediates in Industrial Processes
The reactivity of both the carboxylic acid and the alkene functionalities in this compound allows for its use as a precursor in the synthesis of various specialty chemicals and industrial intermediates.
Synthesis of Agrochemical Intermediates
While specific, large-scale industrial applications of this compound in the agrochemical sector are not widely documented in publicly available literature, its structural motifs are found in biologically active molecules. The combination of a carboxylic acid and an olefin offers a platform for creating diverse structures. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the double bond can undergo a variety of addition reactions to introduce further functionality. This versatility makes it a plausible, though not yet widely reported, candidate for the synthesis of novel agrochemical intermediates. For example, some amide derivatives of branched aliphatic carboxylic acids have been investigated for their biological activities.
Functionalization for Material Science Applications (Hypothetical)
The inherent functionalities of this compound present hypothetical yet scientifically plausible avenues for its application in material science. The terminal alkene can be leveraged for polymerization and surface modification, while the carboxylic acid provides a handle for further chemical transformations.
One potential application lies in the synthesis of functional polymers. The terminal double bond of this compound could be polymerized via radical polymerization or ring-opening metathesis polymerization (ROMP) of a cyclic derivative. The resulting polymer would have pendant carboxylic acid groups, which could be used to tune the polymer's properties, such as its solubility, or to attach other functional molecules.
Furthermore, the carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or other nanoparticles. Subsequent polymerization of the alkene would lead to the formation of a polymer brush on the surface, which could be used to modify the surface properties, for instance, to create hydrophobic or hydrophilic coatings. The functionalization of unsaturated carboxylic acids is a known strategy for creating novel materials with tailored properties. bohrium.comaocs.org
Table 3: Hypothetical Material Science Applications
| Application | Description | Key Functional Group Utilized |
| Functional Polymer Synthesis | Polymerization of the alkene to create a polymer with pendant carboxylic acid groups. | Alkene |
| Surface Modification | Anchoring the molecule to a surface via the carboxylic acid, followed by polymerization. | Carboxylic Acid and Alkene |
| Cross-linking Agent | The bifunctional nature could be used to cross-link polymer chains. | Carboxylic Acid and Alkene |
Future Research Directions and Open Questions
Development of Novel and Sustainable Synthetic Routes
Current methods for synthesizing substituted pentenoic acids often involve multi-step processes that may not be optimal in terms of efficiency or environmental impact. A significant opportunity for future research lies in the development of novel, sustainable synthetic routes to 2-(2-methylpropyl)pent-4-enoic acid.
Key Research Questions:
Can greener, more atom-economical catalytic methods be developed? This could involve exploring reactions that minimize waste by incorporating most of the atoms from the reactants into the final product.
Could flow chemistry be applied for a safer, more scalable, and controlled synthesis? Continuous flow reactors offer potential advantages over traditional batch processes.
Are there viable synthetic pathways from renewable feedstocks or through the functionalization of simple hydrocarbons, reducing reliance on petroleum-based starting materials?
One potential approach involves the self-condensation of aldehydes like propanal to form intermediates that can be further oxidized into the final acid product, a method that has been explored for similar compounds. researchgate.net Another avenue could be the adaptation of olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which has been used to synthesize related methyl esters. prepchem.com
Exploration of Enantioselective Catalytic Reactions
The C2 position of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities. Therefore, a critical area of future investigation is the development of methods to selectively synthesize one enantiomer over the other.
Promising Catalytic Strategies:
Chiral Auxiliaries: Methods using chiral auxiliaries, such as oxazolidinones, have been successfully employed for the synthesis of the related (R)-2-methylpent-4-enoic acid and could be adapted. wikipedia.org
Asymmetric Catalysis: The use of chiral catalysts, including Lewis acids or organocatalysts, presents a powerful strategy for enantioselective synthesis. nih.govresearchgate.net Research into enantioselective Diels-Alder or other cycloaddition reactions could provide pathways to chiral intermediates. mdpi.com
Enzymatic Resolutions: Biocatalysis, using enzymes to selectively react with one enantiomer, offers a green and highly specific alternative for producing enantiomerically pure compounds.
The development of such enantioselective methods is a significant challenge but is essential for studying the distinct biological roles of each enantiomer. nih.govacs.org
In-depth Mechanistic Studies of Biological Transformations
As an analogue of valproic acid, this compound is expected to undergo extensive metabolism in the liver. nih.govoup.com The primary metabolic routes for VPA are glucuronidation and mitochondrial beta-oxidation, with a smaller contribution from cytochrome P450 (CYP450) mediated oxidation. nih.govwikipedia.org However, the specific pathways for this particular analogue, with its terminal double bond, are not well understood.
Key Unanswered Questions:
Which specific CYP450 enzymes are responsible for metabolizing this compound?
What are the structures of the resulting metabolites, and do they possess any biological activity or toxicity? The unsaturated metabolites of VPA, for instance, are implicated in its hepatotoxicity. oup.com
How does the presence of the isobutyl group and the terminal double bond affect the rate and pathways of its metabolism compared to VPA? mdpi.com
In-depth studies using techniques like mass spectrometry and in-vitro experiments with liver microsomes are needed to map these biotransformation pathways and identify the resulting metabolites. oup.commdpi.com
Design and Synthesis of Structurally Modified Analogues for Specific Research Purposes
Systematically modifying the structure of this compound can produce a library of new compounds (analogues) for specific research goals. This approach allows scientists to probe structure-activity relationships and develop molecules with tailored properties. nih.govresearchgate.net
Potential Structural Modifications and Their Research Purpose:
| Modification Area | Example Modification | Potential Research Purpose |
|---|---|---|
| Alkyl Side Chain | Varying the length or branching of the isobutyl group. | To study how lipophilicity and steric bulk affect biological target binding and metabolism. nih.gov |
| Alkene Moiety | Shifting the position of the double bond or converting it to an epoxide or cyclopropane. | To investigate the role of the double bond in metabolic activation and potential toxicity. nih.gov |
| Carboxylic Acid | Converting the acid to an amide, ester, or other functional group. | To create prodrugs that may improve absorption or distribution, or to develop probes for identifying binding partners. mdpi.com |
The design of these analogues can be guided by computational modeling to predict their properties and interactions with biological targets. nih.govwhiterose.ac.uk Such synthetic efforts could lead to the discovery of valuable chemical tools for biological research or starting points for new therapeutic agents. whiterose.ac.uk
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 2-(2-methylpropyl)pent-4-enoic acid in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use PPE including nitrile gloves, lab coats, and safety goggles. Establish emergency procedures (eye wash stations, showers) and enforce strict hygiene practices (no eating/drinking in labs, post-handling decontamination). Monitor airborne concentrations via NIOSH-approved methods and train personnel on OSHA standards (29 CFR 1910.132) .
Q. Which synthetic routes are effective for preparing this compound?
- Methodological Answer : A plausible route involves conjugate addition of 2-methylpropylmagnesium bromide to pent-4-enoic acid derivatives, followed by acid-catalyzed cyclization or hydrolysis. Optimize reaction conditions (temperature, solvent polarity) to minimize side products like branched esters. Confirm intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (≥95%) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use - and -NMR to confirm the pent-4-enoic acid backbone and 2-methylpropyl substitution. IR spectroscopy identifies carboxylic acid (O-H stretch ~2500–3300 cm) and alkene (C=C ~1650 cm) functional groups. High-resolution mass spectrometry (HRMS) validates molecular formula (CHO) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be resolved and quantified?
- Methodological Answer : Employ chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with polar organic mobile phases. Compare retention times to (2RS)-stereoisomer standards (e.g., EP Impurity A, MM0002.13) for calibration. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. What experimental designs address contradictions in reported toxicity profiles of this compound?
- Methodological Answer : Conduct comparative dose-response studies in rodent models (e.g., OECD TG 408) with rigorous controls for metabolic variability. Cross-reference in vitro cytotoxicity (e.g., HepG2 cell assays) and in vivo data. Reconcile discrepancies by analyzing metabolite formation (e.g., hydroxylated derivatives) using LC-MS/MS .
Q. How should stability studies be designed to assess degradation pathways under physiological conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) over 6 months. Monitor degradation via pH-specific kinetic studies (pH 1–9) and identify products (e.g., decarboxylated alkenes) using UPLC-QTOF. Compare degradation profiles to EP impurity standards (e.g., Imp. M: hydroxylated derivative) to map pathways .
Q. Which in vitro models are suitable for studying the metabolic fate of this compound?
- Methodological Answer : Use primary hepatocyte cultures or human liver microsomes (HLMs) to assess Phase I/II metabolism. Quantify metabolites (e.g., glucuronidated or sulfated forms) via LC-HRMS. Validate findings against in silico predictions (CYP450 docking simulations) .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
